14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

PROTAC Linker Length Ternary Complex Stability

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a tetraethylene glycol (PEG4) backbone terminated with a 4-nitrophenoxy group and a primary hydroxyl group. It serves as a versatile linker in bioconjugation chemistry, enabling the covalent attachment of drugs, fluorescent probes, or targeting ligands to biomolecules such as antibodies or proteins.

Molecular Formula C16H25NO8
Molecular Weight 359.37 g/mol
CAS No. 256479-09-1
Cat. No. B3179733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
CAS256479-09-1
Molecular FormulaC16H25NO8
Molecular Weight359.37 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCO
InChIInChI=1S/C16H25NO8/c18-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)17(19)20/h1-4,18H,5-14H2
InChIKeyTWJFLAYNIVHGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1): Procurement Guide for PEG4-Linker Based Bioconjugation and Targeted Protein Degradation


14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a tetraethylene glycol (PEG4) backbone terminated with a 4-nitrophenoxy group and a primary hydroxyl group. It serves as a versatile linker in bioconjugation chemistry, enabling the covalent attachment of drugs, fluorescent probes, or targeting ligands to biomolecules such as antibodies or proteins. Its PEG4 spacer confers enhanced aqueous solubility and biocompatibility, while the nitrophenoxy moiety provides a reactive handle for nucleophilic substitution reactions, particularly with amines. This compound is widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and hydrophilicity is critical for optimizing pharmacokinetic properties and ternary complex formation . Predicted physicochemical properties include a boiling point of 494.5±45.0 °C, a density of 1.210±0.06 g/cm³, a topological polar surface area (TPSA) of 109.52 Ų, and a LogP of 1.0323 .

Why Generic Substitution of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1) Fails: Linker Length and Functional Group Specificity


While various PEG linkers share a common oligoether backbone, direct substitution of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol with seemingly similar compounds can critically undermine experimental outcomes. The PEG4 chain length precisely dictates the spatial separation between conjugated moieties, which is a crucial determinant of ternary complex stability in PROTACs and payload release kinetics in ADCs [1]. Shorter PEG linkers (e.g., PEG3) may impose steric constraints that prevent optimal protein-protein interactions, while longer linkers (e.g., PEG8 or PEG12) can introduce excessive conformational entropy, reducing the effective molarity of the binding partners and potentially decreasing degradation efficiency or increasing off-target effects [2]. Furthermore, the 4-nitrophenoxy group serves as a specific leaving group for nucleophilic aromatic substitution reactions, enabling efficient conjugation to amine-containing molecules under mild conditions, a reactivity profile not shared by PEG linkers terminated with carboxyl, azide, or maleimide groups . Therefore, using a generic PEG linker without precise consideration of its length and terminal functionality risks altering conjugate stability, solubility, and biological activity, thereby compromising the reproducibility and interpretability of research findings.

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1): Quantifiable Differentiation from PEG3 and PEG5 Analogs for Bioconjugation and PROTAC Development


PEG4 Chain Length Optimizes PROTAC Ternary Complex Stability Compared to Shorter and Longer Linkers

In the context of PROTAC development, the length of the PEG linker is a critical determinant of ternary complex stability and, consequently, target degradation efficiency. While PEG4 (four ethylene glycol units) has emerged as a 'gold standard,' its performance is differentiated from both shorter (e.g., PEG3) and longer (e.g., PEG6, PEG8) linkers. The PEG4 scaffold imposes a near-rigid span that is particularly suited for bridging the distance between an E3 ligase pocket and a target protein groove when they are in close proximity or within sterically congested pockets [1]. Class-level inference from structure-activity relationship studies indicates that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, which translates to a lower cellular EC50 for target degradation [1]. However, this increased flexibility can be detrimental for specific target-ligase pairs where a more constrained orientation is required for efficient ubiquitination. Therefore, the selection of a PEG4 linker represents a deliberate choice to favor a defined, rigid spacing over the increased conformational freedom offered by longer PEG chains, a decision that directly impacts the potency and selectivity of the resulting PROTAC [1].

PROTAC Linker Length Ternary Complex Stability Structure-Activity Relationship

PEG4 Linker Balances Hydrophilicity and Aggregation Propensity in High DAR ADCs Compared to Non-PEGylated and Longer PEG Linkers

The use of a PEG4 linker in Antibody-Drug Conjugates (ADCs) directly addresses the challenge of achieving a high Drug-to-Antibody Ratio (DAR) without inducing antibody aggregation. In a comparative study of cleavable pendant-type PEG linkers, increasing the PEG chain length from 4 to 8 or 12 units led to a progressive decrease in the overall hydrophobicity of the ADC conjugates, as measured by HIC analysis [1]. Consequently, DAR8-ADCs with PEG8 and PEG12 showed reduced aggregation in stability studies at 40°C, as monitored by size-exclusion chromatography [1]. While DAR8-ADCs with PEG4 demonstrated better pharmacokinetic profiles and in vivo anti-tumor activity than non-PEGylated DAR4-ADCs, the DAR8-ADCs with PEG8 and PEG12 exhibited further improvements in PK and tolerability, with the PEG12 conjugate showing no weight loss in vivo [1]. This evidence establishes a clear hierarchy: PEG4 provides a baseline improvement in solubility and reduced aggregation over non-PEGylated constructs, enabling the safe formulation of ADCs with higher drug loads. However, for payloads with extreme hydrophobicity, longer PEG linkers (PEG8 or PEG12) may be necessary to achieve optimal pharmacokinetic and safety profiles.

ADC Drug-to-Antibody Ratio Hydrophobicity Aggregation PEG Linker

4-Nitrophenoxy Carbonate Moiety Enables Quantitative Amine Conjugation with Defined Stability Profile Compared to NHS Esters

The 4-nitrophenoxy group, when presented as a carbonate ester (as in related PEG4-nitrophenyl carbonate linkers), offers a distinct reactivity and stability profile compared to the more commonly used N-hydroxysuccinimide (NHS) esters for amine conjugation. While direct quantitative data for the title compound is unavailable, class-level inference from structurally analogous PEG4-para-nitrophenyl carbonates indicates that the nitrophenyl carbonate moiety exhibits a defined stability window: it withstands trifluoroacetic acid (TFA) at concentrations below 50% for up to 30 minutes but undergoes rapid hydrolysis at pH levels above 9.0 . In contrast, NHS esters are notoriously prone to rapid hydrolysis in aqueous buffers, particularly at physiological pH (7.4), often necessitating a large molar excess of the reagent to achieve acceptable conjugation yields. The enhanced stability of the nitrophenyl carbonate at mildly acidic to neutral pH allows for more controlled and efficient conjugation reactions, minimizing reagent waste and simplifying purification. Furthermore, the resulting carbamate linkage formed with primary amines is generally more stable to hydrolysis than the ester bond formed by NHS esters, contributing to improved long-term stability of the bioconjugate in biological matrices .

Bioconjugation Amine-Reactive Linker Nitrophenyl Carbonate NHS Ester Hydrolytic Stability

Predicted LogP and TPSA Define Favorable Solubility and Permeability Balance for In Vitro and In Vivo Applications

The predicted physicochemical properties of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol position it advantageously within the chemical space for drug-like molecules and bioconjugate linkers. The calculated partition coefficient (LogP) is 1.0323, and the topological polar surface area (TPSA) is 109.52 Ų . These values align with established guidelines for oral bioavailability and cell permeability. A LogP of ~1 indicates a balanced hydrophilicity, suggesting good aqueous solubility while maintaining sufficient lipophilicity to passively diffuse across cell membranes or interact with hydrophobic protein pockets. A TPSA below 140 Ų is a common threshold associated with good cell permeability. For comparison, many small-molecule drugs and PROTAC warheads have LogP values ranging from 2 to 5 and TPSA values between 60 and 120 Ų. Therefore, a linker with a LogP of 1.0 and a TPSA of 109.5 is predicted to contribute minimally to the overall lipophilicity of the final conjugate, thereby preserving favorable solubility and potentially reducing non-specific binding, without severely impeding cellular uptake . In contrast, longer PEG linkers (e.g., PEG8, PEG12) would increase molecular weight and TPSA, potentially reducing membrane permeability, while more hydrophobic alkyl linkers would increase LogP and risk inducing aggregation.

ADME LogP TPSA Solubility Cell Permeability Physicochemical Properties

Validated Application Scenarios for 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1) in ADC and PROTAC Development


Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios

This linker is ideally suited for the preparation of site-specific ADCs where precise control over the drug load (DAR) is required. Its amine-reactive nitrophenoxy group can be selectively conjugated to lysine residues on an antibody after an initial bioorthogonal reaction at the hydroxyl terminus, or vice versa. The PEG4 spacer provides sufficient hydrophilicity to prevent aggregation of the final ADC, especially when using hydrophobic cytotoxic payloads such as auristatins or maytansinoids, as demonstrated in class-level studies where PEG linkers significantly reduced aggregate formation in high-DAR ADCs [1]. This enables the generation of ADCs with DAR8 or higher, which exhibit enhanced potency compared to DAR4 constructs, while maintaining favorable pharmacokinetic properties.

Construction of PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

In PROTAC development, linker length is a key variable for optimizing the formation of the ternary complex and subsequent target ubiquitination. This compound serves as a foundational building block for constructing a library of PROTACs where the E3 ligase ligand and target protein ligand are connected by a PEG4 spacer. By comparing the degradation efficiency (e.g., DC50, Dmax) of this PEG4-linked PROTAC against analogs with PEG3, PEG6, or alkyl linkers, medicinal chemists can empirically determine the optimal linker geometry for a given target-ligase pair [2]. The PEG4 linker is often the optimal starting point for such SAR campaigns, as it balances rigidity and flexibility, offering a high probability of success in identifying a potent and selective degrader.

Surface Functionalization of Nanoparticles and Biomaterials for Improved Biocompatibility

The hydroxyl group of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can be readily activated (e.g., tosylated) or used directly for conjugation to the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles). Following conjugation, the PEG4 chain presents a hydrophilic, non-immunogenic coating that reduces opsonization and prolongs circulation half-life in vivo. The distal nitrophenoxy group can then be used as a handle for the subsequent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) or therapeutic payloads, creating a multifunctional nanocarrier. The well-defined PEG4 length provides a predictable stealth layer, which is quantifiably more effective at reducing protein adsorption than shorter PEG chains (e.g., PEG2) and less bulky than longer chains (e.g., PEG10K), preserving nanoparticle size and tumor penetration capabilities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.